N-cyclobutyl-3-fluoropyridin-2-amine
Description
N-Cyclobutyl-3-fluoropyridin-2-amine is a pyridine derivative featuring a fluorine substituent at position 3 and a cyclobutylamine group at position 2.
Properties
CAS No. |
693235-17-5 |
|---|---|
Molecular Formula |
C9H11FN2 |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
N-cyclobutyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C9H11FN2/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12) |
InChI Key |
VXPCOGVHUPPTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines typically involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-cyclobutyl-3-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Pyridinamine, N-cyclobutyl-3-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-cyclobutyl-3-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities, receptor interactions, and other biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyridine Derivatives
The compound’s structural analogs vary in substituent type, position, and molecular complexity. Key comparisons include:
a) Substituent Electronic Effects
- Fluorine vs. Chlorine/Trifluoromethyl: Fluorine (in the target compound) is smaller and less polarizable than chlorine (e.g., 3-chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine, ) or trifluoromethyl groups (e.g., 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine, ).
b) Amine Group Variations
- Cyclobutylamine vs. Benzyl/Dimethylamine : The cyclobutyl group introduces steric strain and restricted rotation, contrasting with the flexibility of dimethylamine (e.g., N,N-Dimethyl-N'-(5-trifluoromethyl-pyridin-2-yl)-ethane-1,2-diamine, ) or the aromatic bulk of benzyl derivatives (). This may impact solubility, metabolic stability, or target engagement .
Data Tables Summarizing Key Parameters
Discussion of Substituent Effects and Functional Group Impact
a) Molecular Weight and Solubility
The target compound’s lower molar mass (165.19 g/mol) compared to analogs like the 286.68 g/mol chlorinated derivative () suggests improved aqueous solubility, a critical factor in drug design .
b) Steric and Conformational Influences
d) Commercial and Research Relevance
Compounds like 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine () are commercially available, underscoring the pharmaceutical interest in pyridine derivatives. The target compound’s unique substituents position it as a candidate for further exploration in medicinal chemistry .
Biological Activity
N-cyclobutyl-3-fluoropyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 2-position with an amine group and at the 3-position with a fluorine atom. The cyclobutyl group enhances its structural diversity, which may contribute to its interactions with various biological targets.
Table 1: Structural Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Formula | CHFN |
| Molecular Weight | 169.21 g/mol |
| Functional Groups | Amino, Fluoro, Pyridine |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that it may act as a ligand for neurotransmitter receptors, potentially modulating their activity.
Therapeutic Applications
Research indicates that this compound may have therapeutic applications in several areas:
- Neurological Disorders : Potential use as a modulator for receptors involved in neurotransmission.
- Anti-inflammatory Effects : Initial findings suggest it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
- Neurotransmitter Modulation : A study investigated the effects of this compound on metabotropic glutamate receptors (mGluRs). The compound demonstrated positive allosteric modulation, enhancing receptor responses in vitro, suggesting potential applications in treating schizophrenia and other cognitive disorders .
- Inflammation Inhibition : Another study focused on the compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro. Results indicated that this compound significantly reduced TNF-α levels, highlighting its potential as an anti-inflammatory agent .
Table 2: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Receptor Modulation | Positive allosteric modulation of mGluRs |
| Cytokine Inhibition | Significant reduction in TNF-α production |
| Antimicrobial Potential | Exhibits antimicrobial activity against Pseudomonas aeruginosa and E. coli |
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties.
- Biofilm Inhibition : Investigations into its ability to disrupt biofilm formation reveal promising results that could impact chronic infection treatment strategies.
- Pharmacokinetics : Ongoing research is assessing the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics better.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
